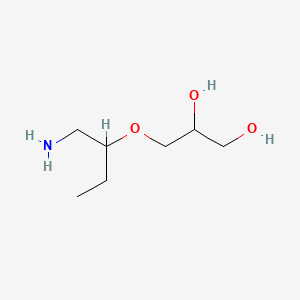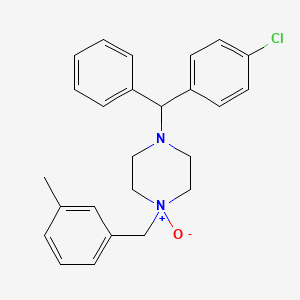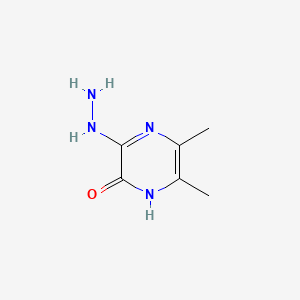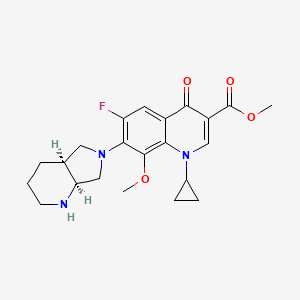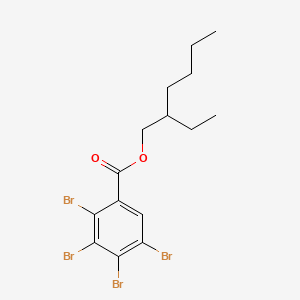
Isoprothiolane-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Improvement of Fruit Coloration
Isoprothiolane (IPT) has been used to improve the color of satsuma mandarin fruit (Citrus unshiu Marcow). It was found that the application of IPT 20 to 30 days before harvest improved the peel color . The mechanism by which IPT improves peel coloration involves the regulation of plant hormones such as gibberellic acid (GA) and abscisic acid (ABA), and carotenoid accumulation . IPT advances β-cryptoxanthin accumulation through the regulation of endogenous GA 1 and GA 4 based on the inhibition of CitGA20ox1 and CitGA3ox expressions .
Fungicide for Crop Diseases
Isoprothiolane is a common pesticide used to manage a variety of crop diseases including rice blasts, brown spot, rice stem rot, and Helminthosporium sigmoideum . It also inhibits the population of brown plant and leaf hoppers in rice .
Detection of Isoprothiolane in Food Samples
Cesium lead bromide (CsPbBr 3) perovskite quantum dots (PQDs) have been synthesized and used for the detection of Isoprothiolane in food samples . Under optimal reaction conditions, CsPbBr 3 PQDs exhibit a wide detection range (0.025-25 μM) and low detection limit (10.12 nM) for isoprothiolane detection . The nanoprobe has excellent selectivity for isoprothiolane, and it can be successfully applied to detect isoprothiolane in real samples .
Retardation of Chlorophyll Degradation
The effects of isoprothiolane on the maturation of “Shine Muscat” grape berries were investigated. It was found that IPT and nordihydroguaiaretic acid (NDGA: an inhibitor of the phytohormone abscisic acid (ABA) biosynthesis) retarded chlorophyll degradation in the berry skin .
Safety and Hazards
Isoprothiolane-d4 is to be used only for scientific research and development and is not for use in humans or animals . It is classified as Acute Toxicity, Oral (Category 4) and Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2) . The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Mechanism of Action
Target of Action
Isoprothiolane-d4 primarily targets the phospholipid biosynthesis pathway in fungal cells . It specifically inhibits the methyltransferase enzyme involved in this pathway . This enzyme plays a crucial role in the methylation of phospholipids, a key step in phospholipid biosynthesis .
Mode of Action
Isoprothiolane-d4 interacts with its target by inhibiting the methyltransferase enzyme, thereby disrupting the phospholipid biosynthesis . This disruption affects the integrity of the fungal cell membrane, leading to the inhibition of fungal growth and ultimately, the death of the fungal cells .
Biochemical Pathways
The primary biochemical pathway affected by Isoprothiolane-d4 is the phospholipid biosynthesis pathway . By inhibiting the methyltransferase enzyme, Isoprothiolane-d4 disrupts the normal function of this pathway, leading to a decrease in the production of phospholipids . Phospholipids are essential components of the fungal cell membrane, and their reduction compromises the integrity and function of the cell membrane .
Pharmacokinetics
The pharmacokinetic properties of Isoprothiolane-d4 are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties . After administration, Isoprothiolane-d4 is absorbed and distributed widely among tissues, with most found in the liver, kidney, and gastrointestinal tract . The compound is metabolized and excreted mainly via urine and expired air . The glucuronic acid conjugate of the monoester is the most prominent metabolite in excreta .
Result of Action
The molecular and cellular effects of Isoprothiolane-d4’s action include the disruption of the fungal cell membrane integrity and the inhibition of fungal growth . At the cellular level, this leads to the death of the fungal cells . At the molecular level, the inhibition of the methyltransferase enzyme disrupts the phospholipid biosynthesis pathway, leading to a decrease in the production of phospholipids .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Isoprothiolane-d4 involves the reaction of Isoprothiolane with deuterated reagents.", "Starting Materials": [ "Isoprothiolane", "Deuterated reagents" ], "Reaction": [ "Isoprothiolane is reacted with deuterated reagents in the presence of a catalyst", "The reaction mixture is then purified through column chromatography", "The purified product is Isoprothiolane-d4" ] } | |
CAS RN |
1715020-82-8 |
Product Name |
Isoprothiolane-d4 |
Molecular Formula |
C12H18O4S2 |
Molecular Weight |
294.416 |
IUPAC Name |
dipropan-2-yl 2-(4,4,5,5-tetradeuterio-1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3/i5D2,6D2 |
InChI Key |
UFHLMYOGRXOCSL-NZLXMSDQSA-N |
SMILES |
CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C |
synonyms |
2-(1,3-Dithiolan-2-ylidene-d4)propanedioic Acid1,3-Bis(1-methylethyl) Ester; _x000B_1,3-(Dithiolan-2-ylidene-d4)propanedioic Acid Bis(1-methylethyl) Ester; Diisopropyl 1,3-Dithiolan-2-ylidenemalonate-d4; Fuji-one-d4; PT (pesticide)-d4; NKK 100-d4; NNF 109-d |
Origin of Product |
United States |
Q & A
Q1: What is the role of Isoprothiolane-d4 in pesticide residue analysis?
A1: Isoprothiolane-d4 serves as an internal standard in the analysis of pesticide residues, specifically in rice bran protein powder, as highlighted in the research []. Internal standards like Isoprothiolane-d4 are crucial for accurate quantification in analytical chemistry techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). They correct for variations during sample preparation and analysis, ensuring reliable results.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)

![2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B587440.png)
